Home > Products > Screening Compounds P143773 > 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid
6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid - 2172563-13-0

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid

Catalog Number: EVT-2944299
CAS Number: 2172563-13-0
Molecular Formula: C16H22N2O4
Molecular Weight: 306.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4S)-2-[(5-Bromo-2-methoxy-6-methylaminopyridin-3-yl)carbonyl]amino-4-isobutylpentanoic acid

Compound Description: (2S,4S)-2-[(5-Bromo-2-methoxy-6-methylaminopyridin-3-yl)carbonyl]amino-4-isobutylpentanoic acid (compound 1 in the paper) is a dopamine D2 and serotonin 5-HT3 receptors antagonist with broad antiemetic activity. The structure-activity relationship of this compound was studied by synthesizing and evaluating the dopamine D2 and serotonin 5-HT3 receptors binding affinity of related compounds.

(R)-5-Bromo-N-(1-ethyl-3-methylhexahydro-1,3-diazin-5-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: (R)-5-Bromo-N-(1-ethyl-3-methylhexahydro-1,3-diazin-5-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide (compound 2 in the paper) is a derivative of (2S,4S)-2-[(5-Bromo-2-methoxy-6-methylaminopyridin-3-yl)carbonyl]amino-4-isobutylpentanoic acid, designed to study its structure-activity relationship. It showed significantly less potent affinity for dopamine D2 receptors compared to the parent compound.

(R)-5-Bromo-N-(1-ethyl-5-methyloctahydro-1,5-diazocin-3-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: (R)-5-Bromo-N-(1-ethyl-5-methyloctahydro-1,5-diazocin-3-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide (compound 3 in the paper) is another derivative of (2S,4S)-2-[(5-Bromo-2-methoxy-6-methylaminopyridin-3-yl)carbonyl]amino-4-isobutylpentanoic acid, synthesized to investigate its structure-activity relationship. Similar to the previous compound, it demonstrated much weaker affinity for dopamine D2 receptors compared to the parent compound.

(2S,4S)-2-[(tert-Butoxycarbonyl)amino]-4-isobutylpentanoic acid

Compound Description: (2S,4S)-2-[(tert-Butoxycarbonyl)amino]-4-isobutylpentanoic acid (compound 24a in the paper) is a key intermediate in the synthesis of aliskiren (a nonpeptide renin inhibitor). This γ-branched α-amino acid derivative was synthesized diastereoselectively utilizing a chiral Schollkopf dihydropyrazine auxiliary.

(3aS,7R,7aR*)-3,7-Dibenzyl-3a-cyclobutylhexahydro-2H-pyrano[3,4-d]oxazol-2-one

Compound Description: (3aS,7R,7aR*)-3,7-Dibenzyl-3a-cyclobutylhexahydro-2H-pyrano[3,4-d]oxazol-2-one is a potential M1 muscarinic receptor agonist, designed as a potential treatment for Alzheimer’s disease. This compound was synthesized from (S)-benzyl (1-((tert-butyldimethylsilyl)oxy)-2-cyclobutylbut-3-en-2-yl)carbamate, which in turn was derived from commercially available cyclobutyl carboxylic acid.

(3aSR,7RS,7aRS)-3,5,7-Tribenzyl-3a-cyclobutylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one

Compound Description: (3aSR,7RS,7aRS)-3,5,7-Tribenzyl-3a-cyclobutylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one is another potential M1 muscarinic receptor agonist, explored as a potential therapeutic agent for Alzheimer’s disease. It was synthesized using the same synthetic route as the previous compound, starting from (S)-benzyl (1-((tert-butyldimethylsilyl)oxy)-2-cyclobutylbut-3-en-2-yl)carbamate, a derivative of cyclobutyl carboxylic acid.

tert-Butyldiphenyl (((1S,2S,4E,8E,10R,12S,14R*)-1,4,8,14-tetramethyl-15-methylene-2-(phenylsulfonyl)-10-((2-(trimethylsilyl)ethoxy)methoxy)bicyclo[9.3.1]pentadeca-4,8-dien-12-yl)oxy)silane

Compound Description: tert-Butyldiphenyl (((1S,2S,4E,8E,10R,12S,14R*)-1,4,8,14-tetramethyl-15-methylene-2-(phenylsulfonyl)-10-((2-(trimethylsilyl)ethoxy)methoxy)bicyclo[9.3.1]pentadeca-4,8-dien-12-yl)oxy)silane is an advanced intermediate in the total synthesis of phomactin A, a natural product with platelet activating factor antagonist activity. This macrocyclic compound was synthesized from simpler building blocks, highlighting the complex synthetic strategy employed to access phomactin A.

4-{6-[(6-(1-Butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridyl}-1-piperazinecarboxylic acid tert-butyl ester

Compound Description: 4-{6-[(6-(1-Butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridyl}-1-piperazinecarboxylic acid tert-butyl ester (compound 2 in the paper) is a key intermediate in the synthesis of palbociclib, a drug used to treat breast cancer. This compound undergoes conversion of the vinyl ether group to a carbonyl group under acidic conditions to yield a crucial intermediate for palbociclib synthesis.

Overview

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. Its structure includes a pyridine ring substituted with a cyclobutyl group and a tert-butoxycarbonyl protecting group on the amino functionality. This compound is primarily classified as an amino acid derivative and has potential applications in drug development, particularly as a building block for various pharmaceutical agents.

Source and Classification

This compound can be synthesized from various starting materials, including pyridine derivatives and cyclobutyl-containing precursors. It falls under the category of pyridine carboxylic acids, which are known for their diverse biological activities. The tert-butoxycarbonyl group serves as a protective group for amines, facilitating further chemical modifications without affecting the amino functionality.

Synthesis Analysis

Methods

The synthesis of 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid can be achieved through several methods, typically involving the following steps:

  1. Formation of the Cyclobutyl Group: Starting from a suitable cyclobutyl precursor, nucleophilic substitution reactions can introduce functional groups necessary for subsequent steps.
  2. Amine Protection: The amino group is protected using tert-butoxycarbonyl chloride, which reacts with the amine to form a stable carbamate.
  3. Carboxylic Acid Introduction: The carboxylic acid functionality is introduced via carboxylation reactions or by utilizing carboxylic acid derivatives.

Technical details include the use of solvents such as methanol or dichloromethane during reactions, along with purification techniques like thin-layer chromatography and flash column chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular formula of 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, with a molecular weight of approximately 266.29 g/mol. The compound features:

  • A pyridine ring which contributes to its aromatic properties.
  • A cyclobutyl moiety that adds rigidity and affects pharmacokinetics.
  • A tert-butoxycarbonyl group that protects the amino group during synthesis.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize this compound, providing insights into its structural integrity and confirming the presence of functional groups through chemical shifts .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with other amines or amino acids to create amides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine for further reactions.

These reactions are essential for modifying the compound for specific applications in drug design .

Mechanism of Action

Process

The mechanism of action for 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the pyridine ring allows it to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity.

Data from studies indicate that compounds with similar structures can act as inhibitors or modulators in biological pathways, highlighting their potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white solid or foam.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to acidic environments due to the presence of the tert-butoxycarbonyl group.
  • Reactivity: Can undergo hydrolysis when exposed to moisture, leading to the release of carbon dioxide and formation of free amine .
Applications

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid has several scientific uses:

  1. Drug Development: It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases.
  2. Biochemical Research: Utilized in studies investigating enzyme mechanisms and receptor interactions due to its structural features.
  3. Chemical Biology: Acts as a tool compound for probing biological systems owing to its ability to modify biological pathways .

Properties

CAS Number

2172563-13-0

Product Name

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid

IUPAC Name

6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylic acid

Molecular Formula

C16H22N2O4

Molecular Weight

306.362

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

MXIYQYHVNMAYFF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.